6-(4-Phenylpiperazin-1-yl)nicotinimidamide

Catalog No.
S12834880
CAS No.
M.F
C16H19N5
M. Wt
281.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Phenylpiperazin-1-yl)nicotinimidamide

Product Name

6-(4-Phenylpiperazin-1-yl)nicotinimidamide

IUPAC Name

6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

InChI

InChI=1S/C16H19N5/c17-16(18)13-6-7-15(19-12-13)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H3,17,18)

InChI Key

UKIJUFIFFKYHSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(=N)N

6-(4-Phenylpiperazin-1-yl)nicotinimidamide is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a nicotinimidamide moiety. This compound is notable for its potential biological activities, particularly in the context of pharmacological research. Its IUPAC name is 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, and it has the molecular formula C16H19N5, with a molecular weight of 281.36 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The synthesis of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide primarily involves substitution reactions. These reactions are crucial for forming the compound's core structure and modifying functional groups to enhance its pharmacological properties. The stability and reactivity of this compound under various conditions are essential for its effectiveness as a therapeutic agent. Common reagents in its synthesis include organic solvents and catalysts, with optimized conditions for temperature, pH, and reaction time to achieve high yields .

6-(4-Phenylpiperazin-1-yl)nicotinimidamide exhibits significant biological activity, particularly as an inhibitor of the complement component C1s. It has been shown to possess an IC50 value of 36 nM, indicating potent inhibitory effects. This compound is also capable of crossing the blood-brain barrier, which enhances its potential for treating neurological disorders and autoimmune diseases. Its mechanism of action involves selectively inhibiting the activated form of the C1s protease, thereby blocking the classical complement pathway and preventing inflammation .

  • Formation of Core Structure: The initial step often involves creating the pyridine core.
  • Functional Group Modifications: Subsequent reactions modify functional groups to improve selectivity and potency.
  • Purification: The final product is purified using standard pharmaceutical methods to ensure high purity suitable for biological testing.

Specific details about proprietary synthetic routes are often not disclosed in public domains but generally follow established pharmaceutical manufacturing practices .

The applications of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide span several fields:

  • Therapeutics: It is being investigated for potential use in treating autoimmune diseases and inflammatory conditions.
  • Drug Development: The compound serves as a lead structure for developing new drugs targeting the complement system.
  • Research: It is utilized in various studies to explore the mechanisms of complement activation and regulation, contributing to advancements in immunology and pharmacology .

Interaction studies involving 6-(4-Phenylpiperazin-1-yl)nicotinimidamide focus on its binding affinity to various biological targets, particularly within the complement system. These studies help elucidate the compound's mechanism of action and identify potential off-target effects or synergistic interactions with other therapeutic agents. Understanding these interactions is crucial for optimizing its therapeutic profile and minimizing side effects .

Several compounds share structural similarities with 6-(4-Phenylpiperazin-1-yl)nicotinimidamide, including:

  • Riliprubart (SAR445088): A selective inhibitor of activated C1s used in treating cold agglutinin disease.
Compound NameStructure TypeTarget/Activity
RiliprubartSmall moleculeInhibitor of C1s
SutimlimabMonoclonal antibodyAnti-C1s antibody for cold agglutinin disease

Uniqueness

6-(4-Phenylpiperazin-1-yl)nicotinimidamide stands out due to its small-molecule nature, oral bioavailability, and ability to penetrate the blood-brain barrier effectively. This combination makes it particularly appealing for therapeutic applications in neurological contexts compared to larger biologics like antibodies .

Core Reaction Pathways for Piperazine-Nicotinimidamide Scaffolds

The synthesis of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide follows established synthetic pathways that combine piperazine substitution reactions with nicotinimidamide formation [2]. The core synthetic strategy involves a multi-step approach beginning with the preparation of 6-(4-phenylpiperazin-1-yl)nicotinonitrile as a key intermediate [2]. This intermediate formation represents the critical carbon-nitrogen bond formation step that establishes the piperazine-pyridine linkage fundamental to the target compound structure [2].

The primary reaction pathway utilizes nucleophilic aromatic substitution reactions where 1-phenylpiperazine serves as the nucleophile attacking electron-deficient pyridine derivatives [2]. The synthesis of the nicotinonitrile intermediate involves the coupling of 6-bromonicotinonitrile with 1-phenylpiperazine under palladium-catalyzed conditions [2]. This approach leverages the enhanced reactivity of the brominated pyridine system toward nucleophilic displacement reactions [2].

Subsequent conversion of the nitrile functionality to the amidine group represents the second critical transformation in the synthetic sequence [2]. This conversion employs trimethylaluminum-mediated amidine formation, where the nitrile carbon undergoes nucleophilic attack by ammonia or ammonium chloride under Lewis acid catalysis [2]. The trimethylaluminum serves as both an activating agent for the nitrile carbon and as a complexing agent that facilitates the formation of the amidine functionality [2].

Alternative synthetic pathways for amidine formation include strong base activation methods that enable direct addition of amines to nitriles [18]. These methods employ alkali metal bases to generate amine anions that can directly attack nitrile carbons, leading to amidine formation without requiring transition metal catalysis [18]. The base-mediated approach offers advantages in terms of functional group compatibility and reduced catalyst loading requirements [18].

Catalytic Systems for Selective Substitution Reactions

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent the most efficient method for constructing the carbon-nitrogen bonds in 6-(4-Phenylpiperazin-1-yl)nicotinimidamide synthesis [2] [7]. The Buchwald-Hartwig amination reaction serves as the cornerstone methodology for coupling 1-phenylpiperazine with halogenated pyridine derivatives [7] [13]. This transformation utilizes palladium complexes bearing dialkylbiarylphosphine ligands to facilitate selective carbon-nitrogen bond formation under mild conditions [7].

The XPhos ligand system demonstrates exceptional performance in these coupling reactions, providing high catalytic activity for aryl chloride and bromide substrates [2] [34]. XPhos-palladium complexes exhibit enhanced stability and reactivity compared to traditional triphenylphosphine-based systems [34]. The ligand's bulky dialkylbiarylphosphine structure creates an optimal electronic and steric environment around the palladium center, promoting efficient oxidative addition and reductive elimination steps [34].

Specific reaction conditions for the palladium-catalyzed coupling involve the use of tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] as the palladium source in combination with XPhos ligand [2]. The reaction proceeds in toluene solvent at elevated temperatures (90°C) under inert atmosphere conditions [2]. Sodium tert-butoxide serves as the base, facilitating the deprotonation of the piperazine nitrogen and promoting the coupling reaction [2].

The catalytic system demonstrates broad substrate scope, accommodating various electronically diverse pyridine substrates [7]. Electron-deficient pyridine derivatives show enhanced reactivity due to increased electrophilicity of the carbon-halogen bond [7]. The palladium catalyst system tolerates diverse functional groups, including nitriles, esters, and heterocyclic substituents [7].

Mechanistic studies reveal that the catalytic cycle proceeds through standard oxidative addition, transmetalation, and reductive elimination steps [7]. The rate-determining step typically involves the oxidative addition of the aryl halide to the palladium(0) complex [7]. The bulky XPhos ligand stabilizes the palladium center throughout the catalytic cycle while preventing catalyst deactivation through ligand dissociation [34].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols offer significant advantages for the preparation of piperazine-nicotinimidamide scaffolds, including reduced reaction times, improved yields, and enhanced reaction selectivity [10] [12]. Microwave heating provides rapid and uniform energy transfer to the reaction mixture, enabling efficient heating of polar molecules and ionic species [12]. This heating mode proves particularly beneficial for nucleophilic substitution reactions involving piperazine derivatives [12].

The microwave-assisted synthesis of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide can be accomplished using either batch or continuous flow microreactor systems [12]. Batch microwave protocols typically employ sealed reaction vessels heated to temperatures between 100-150°C for reaction times ranging from 10-30 minutes [12]. These conditions represent significant time savings compared to conventional thermal heating methods that may require several hours for completion [12].

Flow microreactor systems offer additional advantages for scale-up applications and process optimization [12]. Continuous flow protocols enable precise control of reaction temperature, residence time, and reagent mixing [12]. The small reactor volumes characteristic of microreactor systems provide excellent heat transfer efficiency and enable rapid temperature cycling for multi-step synthetic sequences [12].

Microwave-assisted palladium-catalyzed coupling reactions demonstrate enhanced reaction rates compared to conventional heating methods [13]. The microwave energy facilitates rapid catalyst activation and promotes efficient ligand exchange processes [13]. Reaction times for Buchwald-Hartwig amination reactions can be reduced from hours to minutes under microwave conditions while maintaining high product yields and selectivity [13].

Solvent selection plays a crucial role in microwave-assisted synthesis protocols [12]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile demonstrate excellent microwave absorption properties and provide effective reaction media [12]. The high dielectric constants of these solvents enable efficient microwave heating and promote ion solvation [12].

Temperature and power control represent critical parameters for successful microwave-assisted synthesis [12]. Automated temperature monitoring and feedback control systems prevent overheating and ensure reproducible reaction conditions [12]. Power modulation allows for gradual heating profiles that minimize thermal decomposition and side reaction formation [12].

Purification Techniques and Yield Optimization

Purification of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide requires specialized techniques due to the compound's polar nature and basic properties [2] [21]. Reverse-phase chromatography represents the primary purification method for this class of compounds, utilizing hydrophobic interactions between the phenylpiperazine moiety and the stationary phase [2] [41]. The chromatographic separation exploits the compound's amphiphilic character, where the piperazine nitrogen provides water solubility while the phenyl group enables retention on hydrophobic supports [41].

The reverse-phase purification protocol employs octadecyl-functionalized silica gel (C18) as the stationary phase with gradient elution using water-acetonitrile mobile phases [2] [41]. The initial mobile phase composition typically contains 10-20% acetonitrile in water, with gradual increases to 100% acetonitrile over the course of the separation [41]. Trifluoroacetic acid (0.1%) is commonly added to the mobile phase to improve peak shape and retention reproducibility by suppressing ionization of the basic amine groups [2] [41].

Sample loading conditions require careful optimization to achieve efficient separation and high recovery yields [41]. The crude reaction mixture is typically dissolved in a minimal volume of dimethyl sulfoxide or methanol before application to the chromatographic column [2]. The use of organic solvents for sample dissolution helps prevent precipitation of hydrophobic components during the aqueous elution process [41].

Crystallization techniques provide alternative purification approaches for 6-(4-Phenylpiperazin-1-yl)nicotinimidamide, particularly for obtaining analytically pure material [21] [45]. The compound can be crystallized as various salt forms, including hydrochloride and trifluoroacetate salts, which exhibit different solubility profiles and crystallization behaviors [2]. The hydrochloride salt formation involves treatment of the free base with hydrochloric acid in dioxane, followed by precipitation with diethyl ether [2].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency in each synthetic step [22] [24]. The palladium-catalyzed coupling reaction benefits from optimized catalyst loading, typically employing 5-10 mol% palladium relative to the limiting reagent [2]. Higher catalyst loadings can improve reaction rates but may complicate product purification due to increased metal contamination [24].

Base selection significantly impacts reaction yields in the coupling step [24]. Sodium tert-butoxide demonstrates superior performance compared to weaker bases such as potassium carbonate or cesium carbonate [2]. The stronger basicity of sodium tert-butoxide ensures complete deprotonation of the piperazine nitrogen, facilitating efficient transmetalation with the palladium complex [24].

Reaction temperature optimization balances reaction rate with side reaction formation [24]. While higher temperatures accelerate the desired coupling reaction, they may also promote undesired bis-arylation products or catalyst decomposition [24]. Temperature screening studies typically evaluate reaction performance across the range of 80-120°C to identify optimal conditions [24].

ParameterOptimal ConditionsImpact on Yield
Catalyst Loading5-10 mol% PdHigh yields with minimal metal contamination
BaseSodium tert-butoxideComplete deprotonation, efficient coupling
Temperature90°CBalanced rate and selectivity
SolventTolueneGood substrate solubility, thermal stability
Reaction Time12-16 hoursComplete conversion without degradation

Stability Profile Under Various Physicochemical Conditions

The stability profile of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide under various physicochemical conditions reflects the inherent properties of both the piperazine and amidine functional groups [25] [26]. Thermal stability studies indicate that piperazine derivatives generally exhibit good thermal stability up to temperatures of 150-160°C, beyond which degradation reactions become significant [27] [29]. The six-membered piperazine ring benefits from reduced angle strain and torsional strain compared to smaller ring systems, contributing to enhanced thermal stability [27].

Temperature-dependent degradation kinetics follow first-order reaction kinetics with an activation energy of approximately 183.5 kilojoules per mole for piperazine-containing compounds [29]. At 150°C, the first-order rate constant for thermal degradation is approximately 6.12 × 10⁻⁹ s⁻¹ for concentrated piperazine solutions [29]. These degradation rates suggest that 6-(4-Phenylpiperazin-1-yl)nicotinimidamide should remain stable under normal storage and handling conditions [29].

Hydrolytic stability represents a critical consideration for amidine-containing compounds, as these functional groups can undergo hydrolysis under acidic or basic conditions [26]. The amidine group in 6-(4-Phenylpiperazin-1-yl)nicotinimidamide exhibits pH-dependent stability, with maximum stability observed at neutral pH values [26]. Under strongly acidic conditions (pH 1-2), the amidine group may undergo protonation and subsequent hydrolysis to form the corresponding carboxylic acid derivative [26].

Oxidative stability studies reveal that piperazine derivatives demonstrate moderate susceptibility to oxidation in the presence of molecular oxygen and metal catalysts [29]. Iron and stainless steel metals show weak catalytic activity for piperazine oxidation, while copper ions demonstrate significant catalytic effects [29]. Storage under inert atmosphere conditions or the addition of antioxidants can prevent oxidative degradation [29].

Photostability assessments indicate that 6-(4-Phenylpiperazin-1-yl)nicotinimidamide may undergo photodegradation when exposed to ultraviolet radiation [26]. The phenyl group attached to the piperazine ring can absorb UV light, potentially leading to photochemical reactions [26]. Protection from light exposure through appropriate packaging and storage conditions helps maintain compound stability [26].

Solution stability studies demonstrate that the compound exhibits different degradation profiles in various solvents [25]. Aqueous solutions show time-dependent degradation, with phenylpiperazine derivatives generally displaying reduced stability compared to benzylpiperazine analogs [25]. Storage at reduced temperatures (4°C or -20°C) significantly improves solution stability compared to room temperature storage [25].

The compound's stability in biological matrices reveals matrix-dependent degradation patterns [25]. In human whole blood, the compound shows temperature-sensitive degradation, with room temperature storage resulting in significant analyte loss over extended periods [25]. Refrigerated storage (4°C) provides improved stability, while frozen storage (-20°C) offers optimal preservation of compound integrity [25].

Storage ConditionTemperatureStability DurationDegradation Rate
Room Temperature~20°C<6 monthsRapid degradation
Refrigerated4°C6-12 monthsModerate degradation
Frozen-20°C>12 monthsMinimal degradation
Elevated Temperature150°C<24 hoursFirst-order kinetics

Matrix interference effects can influence apparent stability measurements, particularly in complex biological or pharmaceutical formulations [25]. The presence of other amine compounds may lead to competitive degradation reactions or alter the pH environment, affecting overall stability [25]. Careful analytical method development is required to distinguish between true degradation and matrix-induced analytical artifacts [25].

Density Functional Theory calculations represent a fundamental computational approach for investigating the electronic structure and molecular properties of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide [1]. The electronic structure investigations employed multiple density functional methods to ensure comprehensive analysis of this complement C1s protease inhibitor.

Computational Methodology and Basis Set Selection

The DFT calculations utilized the B3LYP-D3 and WB97XD functionals in combination with the 6-311++G(d,p) and TZVP basis sets [1]. These functional choices provide an optimal balance between computational efficiency and accuracy for studying the electronic properties of phenylpiperazin derivatives. The B3LYP-D3 functional incorporates empirical dispersion corrections essential for accurately describing the non-covalent interactions within the molecular structure, while WB97XD offers superior performance for systems involving π-π stacking interactions present in the phenyl and pyridine rings [1].

Frontier Molecular Orbital Analysis

The frontier molecular orbital calculations revealed critical insights into the electronic reactivity of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide [1]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were computed using time-dependent TD-DFT methods. The HOMO-LUMO energy gap serves as a fundamental indicator of molecular stability and chemical reactivity, with smaller gaps indicating higher reactivity and polarizability [1].

The electronic structure calculations demonstrated that the pyridine-3-carboximidamide moiety contributes significantly to the HOMO electron density distribution, while the phenylpiperazin group influences the LUMO characteristics [1]. This electronic distribution pattern correlates directly with the observed binding interactions at the C1s protease active site.

Chemical Reactivity Descriptors

Global reactivity descriptors were calculated from the frontier orbital energies using established relationships [1]. The chemical potential (μ) was determined as μ ≈ ½(ELUMO + EHOMO), providing insight into the electron-donating or electron-accepting tendency of the molecule. The global hardness (η) was calculated as η ≈ (ELUMO - EHOMO), indicating the resistance to charge transfer and molecular polarization [1].

Molecular Electrostatic Potential Analysis

The molecular electrostatic potential surface calculations identified the electrophilic and nucleophilic sites within 6-(4-Phenylpiperazin-1-yl)nicotinimidamide [1]. The electrostatic potential mapping revealed that the pyridine nitrogen and carboximidamide groups exhibit strong nucleophilic character, consistent with their role in hydrogen bond formation with the C1s protease binding site. Conversely, the phenyl ring regions display electrophilic characteristics, facilitating favorable van der Waals interactions [1].

Solvent Effects and Polarization

Solvation effects were incorporated through the Polarizable Continuum Model (PCM) to simulate the aqueous environment relevant to biological systems [1]. The calculations demonstrated significant changes in dipole moment upon solvation, with values increasing from approximately 10.2 Debye in the gas phase to over 30 Debye in aqueous solution, indicating enhanced hydrogen bonding capability in physiological conditions [1].

Electronic PropertyGas Phase ValueAqueous Phase ValueSignificance
Dipole Moment10.2 D32.1 DEnhanced hydrogen bonding [1]
Chemical Potential-4.89 eV-3.84 eVElectron transfer capability [1]
Global Hardness5.18 eV2.60 eVMolecular polarizability [1]
HOMO-LUMO Gap5.18 eV2.60 eVChemical reactivity index [1]

Molecular Dynamics Simulations of Target Interactions

Simulation System Preparation and Parameters

Comprehensive molecular dynamics simulations were performed to investigate the dynamic behavior and stability of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide bound to the complement C1s protease [2]. The simulation system employed the CHARMM all-atom molecular force field parameterized specifically for protein-ligand interactions, implemented within the GROMACS version 2021.3 software package [2].

The simulation box consisted of a cubic unit cell with dimensions of 101.1 Å, containing the eC1s-2SP protein fragment complexed with the inhibitor molecule. The system was solvated with 32,225 TIP3P water molecules to ensure adequate hydration and realistic representation of the biological environment [2]. Charge neutralization was achieved through the addition of 11 sodium ions, maintaining physiological ionic strength conditions.

Equilibration and Production Protocols

The molecular dynamics protocol involved a systematic equilibration procedure followed by extended production simulations [2]. Initial equilibration employed a constant volume and temperature (NVT) ensemble for 100 picoseconds using a Berendsen thermostat to achieve thermal equilibrium at 300 Kelvin. Subsequently, constant pressure and temperature (NPT) equilibration was performed for an additional 100 picoseconds using the Parinello-Rahman barostat to maintain 1 bar pressure [2].

Production simulations extended for 100 nanoseconds in triplicate to ensure statistical reliability and convergence [2]. The LINCS algorithm constrained all bond lengths involving hydrogen atoms, permitting a 2 femtosecond time step while maintaining numerical stability. Coordinates were saved at 10 picosecond intervals for subsequent analysis [2].

Protein-Ligand Complex Stability Analysis

Root mean square deviation (RMSD) analysis of the protein backbone carbon-alpha atoms demonstrated excellent stability throughout the simulation period [2]. The eC1s-2SP backbone RMSD equilibrated within the first nanosecond and maintained average values between 2.07 and 2.21 Angstroms across the three independent simulations, with standard deviations ranging from 0.23 to 0.38 Angstroms [2].

The ligand RMSD values exhibited greater fluctuation, ranging between 3.18 and 4.18 Angstroms with standard deviations of 0.69 to 1.18 Angstroms [2]. This increased mobility primarily resulted from conformational flexibility of the terminal phenyl group, while the pyridine-carboximidamide moiety remained relatively constrained within the S1 binding pocket [2].

Binding Site Interaction Dynamics

The molecular dynamics simulations revealed persistent hydrogen bonding interactions between 6-(4-Phenylpiperazin-1-yl)nicotinimidamide and critical residues within the C1s protease active site [2]. The pyridine-3-carboximidamide group maintained stable hydrogen bonds with Asp-626, Ser-627, Lys-629, Pro-657, and Tyr-662 throughout the simulation trajectory [2].

Contact analysis demonstrated that the phenylpiperazin linker region explored multiple conformational states while maintaining favorable van der Waals interactions with hydrophobic residues lining the binding cavity [2]. The terminal phenyl ring exhibited dynamic behavior, sampling various orientations within the available binding site volume without disrupting the essential protein-ligand contacts [2].

Solvation and Water-Mediated Interactions

The aqueous environment played a crucial role in stabilizing the protein-ligand complex through water-mediated hydrogen bonding networks [2]. Analysis of the first solvation shell around the inhibitor revealed an average of 18-22 water molecules in direct contact with the ligand throughout the simulation. These water molecules facilitated additional stabilization through bridging interactions between the ligand and protein surface residues [2].

Quantitative Structure-Activity Relationship Predictions

QSAR Methodology and Model Development

Quantitative Structure-Activity Relationship analysis provides essential insights into the molecular features governing the biological activity of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide and related phenylpiperazin derivatives [3] [4]. The QSAR modeling employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) methodologies to establish robust structure-activity correlations [3].

The QSAR dataset comprised structurally related phenylpiperazin compounds with experimentally determined IC50 values against complement C1s protease [5]. Molecular descriptor calculations utilized Dragon software to generate comprehensive physicochemical, topological, and electronic parameters. Feature selection employed Genetic Function Algorithm coupled with Multilinear Regression to identify the most significant descriptors contributing to biological activity [3].

Statistical Model Validation

The developed QSAR models demonstrated excellent statistical parameters for both internal and external validation [3]. The CoMFA model achieved a correlation coefficient (R²) of 0.983, cross-validated correlation coefficient (q²) of 0.802, and external validation coefficient (QF32) of 0.698 [3]. Similarly, the CoMSIA model exhibited R² = 0.965, q² = 0.725, and QF32 = 0.668, indicating robust predictive capability [3].

The statistical significance was further confirmed through leave-one-out cross-validation and external test set validation using compounds not included in the training set [3]. The models successfully predicted the biological activities of test compounds within acceptable error ranges, supporting their reliability for virtual screening applications.

Key Molecular Descriptors

The QSAR analysis identified critical molecular descriptors responsible for the complement C1s protease inhibitory activity [3]. The most significant descriptors included VR3Dzp (van der Waals volume descriptor), VE3Dzi (electronegativity-weighted volume descriptor), Kier3 (third-order molecular connectivity index), RHSA (relative hydrophobic surface area), and RDF55v (radial distribution function descriptor) [3].

These descriptors collectively describe the three-dimensional molecular shape, electronic distribution, and hydrophobic characteristics essential for complement C1s protease binding [3]. The VR3_Dzp descriptor particularly correlates with the molecular volume requirements for optimal binding within the S1 substrate recognition site.

Structure-Activity Relationship Insights

The QSAR contour maps revealed favorable and unfavorable regions for chemical substitution on the phenylpiperazin scaffold [3]. Positive CoMFA steric fields surrounded the pyridine-carboximidamide moiety, indicating that bulky substituents in this region enhance biological activity. Conversely, negative steric fields near the phenyl ring suggest that large substituents at the para position decrease inhibitory potency [3].

The electrostatic contour maps demonstrated that electron-withdrawing groups near the carboximidamide nitrogen atoms increase activity, while electron-donating substituents reduce potency [3]. This finding correlates with the hydrogen bonding requirements for interaction with the complement C1s protease active site residues.

Molecular DescriptorContributionBiological Significance
VR3_Dzp+0.342Optimal molecular volume for S1 binding [3]
VE3_Dzi+0.289Electronic complementarity to binding site [3]
Kier3+0.256Molecular branching and complexity [3]
RHSA-0.187Hydrophobic surface area optimization [3]
RDF55v+0.198Radial electron distribution pattern [3]

Predictive Model Applications

The validated QSAR models enabled the virtual screening and design of novel phenylpiperazin derivatives with enhanced complement C1s protease inhibitory activity [3]. The models predicted that substitutions at the meta position of the phenyl ring with small electron-withdrawing groups (fluorine, chlorine) would maintain or improve biological activity, consistent with experimental structure-activity relationship observations [5].

Docking Studies with Complement C1s Protease

Virtual Screening and Hit Identification

The molecular docking studies employed the AtomNet deep neural network platform to identify 6-(4-Phenylpiperazin-1-yl)nicotinimidamide as a potential complement C1s protease inhibitor [2]. The virtual screening utilized the crystal structure of human C1s-2SP (PDB entry 1ELV) as the target receptor, focusing on the S1 substrate recognition site critical for enzymatic activity [2].

Initial virtual screening evaluated 94 compounds predicted by the artificial intelligence platform to bind within the C1s protease active site [2]. The screening employed induced fit docking protocols to account for protein flexibility upon ligand binding, utilizing an improved geometric model optimized with the most active thiopheneamidine inhibitor [6].

Docking Methodology and Scoring Functions

The molecular docking calculations utilized Glide software with the XP scoring function to evaluate binding affinities and poses [6]. The docking protocol incorporated flexible ligand conformations while allowing limited side chain movement within the binding site. Energy minimization of the protein-ligand complexes preceded final scoring to eliminate steric clashes and optimize intermolecular interactions [6].

Binding poses were evaluated based on empirical scoring functions that incorporate van der Waals interactions, electrostatic contributions, hydrogen bonding terms, and desolvation penalties [6]. The scoring functions demonstrated good correlation with experimental binding affinities for known complement C1s protease inhibitors, validating the docking methodology [6].

Binding Mode Analysis

The docking studies revealed that 6-(4-Phenylpiperazin-1-yl)nicotinimidamide adopts a well-defined binding mode within the complement C1s protease S1 pocket [2]. The pyridine-3-carboximidamide moiety penetrates deep into the substrate binding site, forming multiple hydrogen bonds with critical active site residues including Asp-626, Ser-627, Lys-629, Pro-657, and Tyr-662 [2].

The phenylpiperazin linker region occupies an intermediate position within the binding cleft, establishing favorable van der Waals contacts with hydrophobic residues [2]. The terminal phenyl group extends toward surface-accessible regions of the binding site, suggesting opportunities for further chemical modification to enhance binding affinity [2].

Selectivity Analysis and Off-Target Assessment

Comparative docking studies evaluated the selectivity of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide for complement C1s protease versus related serine proteases [2]. The compound demonstrated 145-fold selectivity for C1s over the closely related complement C1r protease, despite their 40% sequence identity [2]. This selectivity arises from subtle differences in the S1 binding site architecture between the two proteases.

Cross-docking against other bloodstream serine proteases, including thrombin, Factor Xa, neutrophil elastase, and cathepsin G, revealed limited binding affinity, supporting the specificity of the compound for complement C1s protease [2]. The selectivity profile indicates minimal off-target effects and reduced potential for adverse hemostatic complications.

Structure-Based Optimization Strategies

The docking results provided structural insights for rational drug design and optimization of the phenylpiperazin scaffold [2]. The crystal structure analysis identified accessible voids and channels adjacent to the terminal phenyl group, suggesting favorable positions for substituent incorporation [2].

Specifically, the meta position of the phenyl ring projects into an open cavity that could accommodate small to medium-sized substituents without steric interference [2]. Conversely, the para position appears constrained by proximity to Pro-520 and Glu-521, explaining the observed loss of activity upon substitution at this position [2].

Binding Site RegionKey InteractionsOptimization Opportunity
S1 PocketHydrogen bonds with Asp-626, Ser-627, Lys-629 [2]Carboximidamide modifications
Hydrophobic ChannelVan der Waals contacts with Pro-657, Tyr-662 [2]Linker region optimization
Surface CavityWeak interactions with Pro-520, Glu-521 [2]Meta-substituted phenyl derivatives

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

281.16404563 g/mol

Monoisotopic Mass

281.16404563 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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